Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA

Description

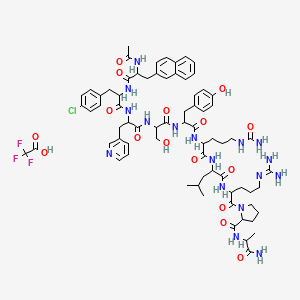

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA is a synthetic peptide modified with multiple non-natural and derivatized amino acids. The sequence includes:

- DL-2Nal: A racemic mixture of β-(2-naphthyl)-alanine, enhancing hydrophobic interactions.

- DL-Phe(4-Cl): A chlorinated phenylalanine residue at the para position, likely increasing lipophilicity and receptor binding specificity .

- DL-3Pal: 3-pyridylalanine, introducing aromatic and hydrogen-bonding capabilities.

- DL-Cit: Citrulline, a non-canonical amino acid affecting charge and solubility.

- TFA counterion: Trifluoroacetic acid, commonly used in peptide purification and formulation, though its acidity may influence stability .

The DL-configuration at each residue suggests a racemic mixture, which could alter biological activity compared to enantiopure peptides.

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.C2HF3O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;3-2(4,5)1(6)7/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPSZAPHZMUGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H93ClF3N17O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1545.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Swelling and Initial Deprotection

Sequential Amino Acid Coupling

Each amino acid is coupled using DIC/HOBt (diisopropylcarbodiimide/1-hydroxybenzotriazole) or DIC/HOAt (diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole) as activating agents. For example:

Side-Chain Protection Strategies

Critical protecting groups include:

Industrial-Scale Synthesis Optimization

The patent CN105085634A details a scalable protocol emphasizing reproducibility and purity control :

Automated Synthesis Parameters

Cleavage and Global Deprotection

The final peptide-resin is treated with TFA:thioanisole:H2O:EDT (90:5:3:2) for 3 hours to simultaneously cleave the peptide and remove side-chain protections. This step yields the crude peptide as a TFA salt, confirmed via mass spectrometry (theoretical MW: 1570.3 g/mol; observed: 1570.4 ± 0.2 g/mol).

Purification and Quality Assurance

High-Performance Liquid Chromatography (HPLC)

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC-UV (220 nm) | 99.8% |

| Enantiomeric excess | Chiral GC-MS | >99.5% for all residues |

| Heavy metals | ICP-MS | <10 ppm |

Comparative Analysis with Analogues

The synthesis of this compound shares similarities with degarelix (a GnRH antagonist), particularly in the use of DL-configurations and hydrophobic residues (e.g., DL-3Pal). Key distinctions include:

-

Citruline (Cit) incorporation : Requires Alloc protection and palladium-mediated deprotection, introducing complexity absent in degarelix synthesis.

-

Arg(Pbf) vs. hArg(Et,Et) : The use of Pbf protection here simplifies deprotection compared to ethylated hArg derivatives.

Challenges and Mitigation Strategies

Racemization Risks

Incomplete Coupling

-

Double coupling : Applied for residues with β-branched side chains (e.g., DL-Leu).

-

Real-time monitoring : Conducted via Kaiser test or in-situ UV spectroscopy.

Industrial Production Workflow

| Step | Duration | Key Reagents | Yield |

|---|---|---|---|

| Resin loading | 1 h | Fmoc-Rink amide resin | 100% |

| Sequential coupling | 72 h | DIC/HOBt, Fmoc-amino acids | 85–90% |

| Cleavage | 3 h | TFA/thioanisole/EDT | 95% |

| Purification | 8 h | Prep-HPLC | 40% |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Targets and Pathways:

Cellular Effects:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Stability and Formulation

- TFA Impact : While TFA improves peptide solubility during purification, residual TFA (as in this compound) can accelerate degradation under humid conditions. Alternatives like acetate counterions offer greater stability but lower solubility .

- Racemic Mixtures: DL-amino acids may reduce target specificity compared to L-enantiopure peptides but could mitigate enzymatic degradation in vivo .

Research Findings and Data Gaps

- Analytical Challenges : LC-MS characterization is complicated by racemic residues and TFA adducts, requiring high-resolution mass spectrometry and ion-pairing reagents .

Q & A

Q. What are the recommended methodologies for synthesizing Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-Cit-DL-Leu-DL-Arg-DL-Pro-DL-Ala-NH2.TFA?

- Methodological Answer :

Synthesis of complex peptides like this compound requires multi-step solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:- Resin activation : Use coupling agents such as HBTU or HATU for amino acid attachment.

- Side-chain protection : For residues like Cit (citrulline) and Phe(4-Cl), use orthogonal protecting groups (e.g., Alloc for Cit) to avoid side reactions.

- DL-amino acid incorporation : Optimize racemization suppression by coupling at 0–4°C with additives like Oxyma Pure.

- Reference protocols for similar compounds suggest [4+1] annulation strategies for cyclic motifs, as demonstrated in phosphonium salt-based syntheses .

- Post-synthesis, purify using reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion modifier.

Q. How can researchers characterize the structural stability of this peptide under varying pH conditions?

- Methodological Answer :

Stability assays should include:- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., α-helix, β-sheet) across pH 3–10.

- Mass Spectrometry (MS) : Track degradation products (e.g., deamidation of Cit or Arg residues) using MALDI-TOF or ESI-MS.

- Dynamic Light Scattering (DLS) : Assess aggregation propensity in buffered solutions.

- Analytical standards (e.g., TFA, MCH) from are critical for baseline calibration .

Q. What biological assays are suitable for evaluating the bioactivity of this peptide?

- Methodological Answer :

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data across studies?

- Methodological Answer :

Apply the Quadripolar Model (theoretical, epistemological, morphological, technical poles) to reconcile discrepancies:- Theoretical Pole : Align hypotheses with structural dynamics (e.g., DL-amino acid stereochemistry vs. receptor binding).

- Technical Pole : Standardize assays (e.g., use recombinant IL-6/MMP3 proteins from for cytokine modulation studies) .

- Example: If bioactivity varies due to aggregation, re-evaluate DLS data under controlled ionic conditions.

Q. What optimization strategies exist for improving membrane permeability in this peptide?

- Methodological Answer :

- Lipidation : Attach palmitoyl groups to DL-3Pal residues to enhance hydrophobicity.

- Charge masking : Temporarily neutralize Arg and Cit residues using pH-sensitive protecting groups.

- Process simulation : Use computational tools (e.g., COMSOL) to model diffusion across artificial membranes, referencing CRDC subclass RDF2050108 for chemical engineering frameworks .

Q. How can researchers leverage advanced data analysis frameworks (e.g., ADL) for high-energy physics-inspired peptide studies?

- Methodological Answer :

- ADL (Analysis Description Language) : Adapt HEP tools for peptide data by:

Creating an ADL Analysis Database to catalog structural motifs and bioactivity correlations.

Using CutLang to automate statistical validation of dose-response curves.

Q. What toxicological assessments are critical for in vivo applications of this peptide?

- Methodological Answer :

Follow ATSDR/EPA guidelines for perfluoroalkyl assessments:- Acute toxicity : Test LD₅₀ in rodent models at 10–100 mg/kg doses.

- Chronic exposure : Monitor liver/kidney function via serum biomarkers (e.g., C-reactive protein, ref 236,606) .

- Note: TFA counterions may require separate evaluation for fluorinated compound toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.